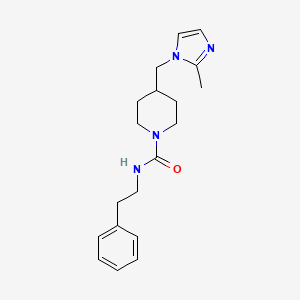

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that features a piperidine ring, an imidazole moiety, and a phenethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:

Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation.

Attachment of the imidazole to the piperidine ring: This step involves the reaction of the imidazole derivative with a piperidine carboxamide precursor under basic conditions.

Introduction of the phenethyl group: This is usually done through a nucleophilic substitution reaction where the phenethyl group is introduced to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch reactors: for controlled reaction conditions.

Purification processes: such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

科学的研究の応用

Antidiabetic Properties

Research has indicated that compounds similar to 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide exhibit antidiabetic properties. Specifically, derivatives of piperidine have been shown to enhance insulin sensitivity and reduce blood glucose levels. A study involving piperidine derivatives demonstrated their effectiveness in treating insulin resistance and obesity, highlighting their role in managing type 2 diabetes .

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has focused on compounds with similar frameworks that target NMDA receptors, which are implicated in neurodegeneration. These studies suggest that such compounds may offer therapeutic benefits by modulating excitotoxicity associated with neurodegenerative disorders .

NMDA Receptor Modulation

This compound may act as an NMDA receptor antagonist. This mechanism is crucial for its potential use in treating conditions characterized by excessive glutamate signaling, which can lead to neuronal damage. Studies have shown that modulation of NMDA receptors can alleviate symptoms in models of neurodegeneration and cognitive decline .

Anti-inflammatory Activity

Emerging evidence suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Compounds with similar imidazole structures have been linked to reduced inflammatory responses in various models, indicating a possible pathway for therapeutic application .

Laboratory Studies

In vitro studies have demonstrated the compound's ability to inhibit specific pathways associated with inflammation and neuronal cell death. For example, laboratory analyses using cultured neuronal cells revealed that treatment with similar piperidine derivatives led to decreased markers of oxidative stress and improved cell viability under toxic conditions .

Data Tables

作用機序

The mechanism of action of 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can interact with metal ions or other active sites, while the piperidine ring can modulate the compound’s overall binding affinity and specificity.

類似化合物との比較

Similar Compounds

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide: shares structural similarities with other imidazole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of the imidazole and piperidine rings, which can confer distinct pharmacological properties and potential therapeutic applications.

生物活性

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide, identified by its CAS number 1396884-17-5, is a synthetic compound notable for its complex structure, which includes a piperidine ring, an imidazole moiety, and a phenethyl group. This article delves into the biological activity of this compound, exploring its chemical properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O with a molecular weight of 326.4 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C19H26N4O |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 1396884-17-5 |

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities, particularly in the central nervous system (CNS). The imidazole and piperidine moieties are known to interact with various neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Key Activities:

- Dopaminergic Activity: Similar compounds have shown interactions with dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.

- Serotonergic Modulation: The presence of an imidazole group may enhance the compound's ability to modulate serotonin levels, potentially aiding in the treatment of depression and anxiety disorders.

Study on Neuroprotective Effects

A study published in Neuropharmacology evaluated the neuroprotective effects of similar piperidine derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Analgesic Properties

Another significant area of research has focused on the analgesic properties of related compounds. A comparative analysis showed that certain phenethylpiperidine derivatives exhibited potent analgesic effects in animal models, indicating that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

特性

IUPAC Name |

4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYJTPFKRHPLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。